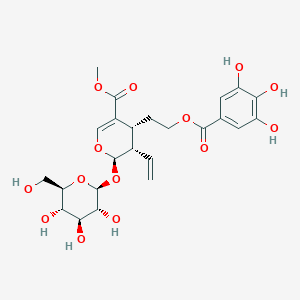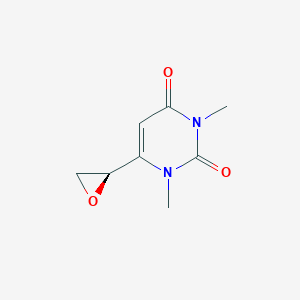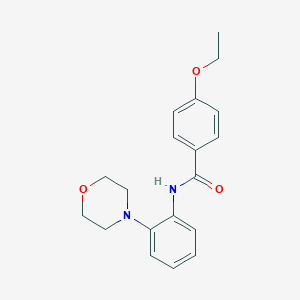![molecular formula C19H20Cl2N2O3 B238407 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as MPB-55, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the benzamide class of compounds and has been synthesized using a variety of methods.
作用机制
The exact mechanism of action of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds in the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of conditions such as Alzheimer's disease. Additionally, this compound has been shown to have analgesic properties, making it a potential treatment for pain.
实验室实验的优点和局限性
One advantage of using 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, this compound has been shown to have a relatively low toxicity, which makes it safer to use in lab experiments than some other compounds. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are a number of potential future directions for research on 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted treatments for conditions such as inflammation and pain. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been achieved using a number of different methods. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoyl chloride with 3-methoxy-4-(pentanoylamino)aniline in the presence of a base such as pyridine. The resulting product is then purified using techniques such as column chromatography.
科学研究应用
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
属性
分子式 |
C19H20Cl2N2O3 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC 名称 |
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-3-4-8-17(24)23-15-10-9-12(11-16(15)26-2)22-19(25)13-6-5-7-14(20)18(13)21/h5-7,9-11H,3-4,8H2,1-2H3,(H,22,25)(H,23,24) |
InChI 键 |
JDZWVFIOUVMARR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC |
规范 SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)

![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)


![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)


![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
